molecular formula C7H11ClN2O B13539441 2-[(Pyridin-3-yl)amino]ethan-1-olhydrochloride

2-[(Pyridin-3-yl)amino]ethan-1-olhydrochloride

Cat. No.: B13539441
M. Wt: 174.63 g/mol
InChI Key: XVCMZGZYBGGCHX-UHFFFAOYSA-N
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Description

2-[(Pyridin-3-yl)amino]ethan-1-olhydrochloride is a chemical compound that belongs to the class of organic compounds known as aminopyridines. It is characterized by the presence of a pyridine ring attached to an aminoethanol group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pyridin-3-yl)amino]ethan-1-olhydrochloride typically involves the reaction of pyridine-3-amine with ethylene oxide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-[(Pyridin-3-yl)amino]ethan-1-olhydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-[(Pyridin-3-yl)amino]ethan-1-olhydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(Pyridin-3-yl)amino]ethan-1-olhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-3-yl)ethanamine
  • 2-(Pyridin-2-yl)ethanamine
  • 2-(Pyridin-4-yl)ethanamine

Uniqueness

2-[(Pyridin-3-yl)amino]ethan-1-olhydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets

Properties

Molecular Formula

C7H11ClN2O

Molecular Weight

174.63 g/mol

IUPAC Name

2-(pyridin-3-ylamino)ethanol;hydrochloride

InChI

InChI=1S/C7H10N2O.ClH/c10-5-4-9-7-2-1-3-8-6-7;/h1-3,6,9-10H,4-5H2;1H

InChI Key

XVCMZGZYBGGCHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NCCO.Cl

Origin of Product

United States

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